Product packaging for Demeton-S Sulfone(Cat. No.:CAS No. 2496-91-5)

Demeton-S Sulfone

Cat. No.: B156461
CAS No.: 2496-91-5
M. Wt: 290.3 g/mol
InChI Key: VMXCTQSDRPKAOC-UHFFFAOYSA-N
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Description

Contextualization as an Organophosphate Transformation Product

Demeton-S sulfone is recognized as a significant metabolite and degradation product of the systemic and contact insecticide Demeton-S-methyl. wikipedia.orgnih.gov The parent compound, Demeton-S-methyl, is an organothiophosphate insecticide that has been used to control a variety of sucking insects on crops. herts.ac.uk Through metabolic processes in organisms and degradation in the environment, Demeton-S-methyl undergoes oxidation of its thioether group. This transformation initially forms Demeton-S-methyl sulfoxide (B87167) (also known as oxydemeton-methyl) and is subsequently further oxidized to create this compound. wikipedia.orginchem.org This conversion is a critical aspect of its environmental fate and toxicological profile.

Significance in Environmental and Metabolic Pathways Research

The study of this compound is crucial for understanding the complete environmental and metabolic pathways of its parent compound. As a transformation product, its presence and persistence in various environmental matrices and biological systems are of considerable interest. herts.ac.ukfao.org Research into this compound helps to assess the long-term impact of Demeton-S-methyl use, as the transformation products can exhibit their own toxicological properties. inchem.org Like its parent compound, this compound is an inhibitor of the enzyme acetylcholinesterase (AChE), which is vital for nerve function in both insects and mammals. herts.ac.ukchemicalbook.com Therefore, its formation represents a continuation of the potential for biological activity.

Historical Context of Organophosphate Xenobiotic Studies

The investigation of organophosphate compounds as xenobiotics has a long history, dating back to the development of these chemicals as insecticides in the mid-20th century. Demeton was first introduced by Bayer in 1951 under the trade name Systox and was notable for being the first systemic insecticide. nih.gov The initial formulations were a mixture of two isomers, Demeton-O and Demeton-S. wikipedia.org

Subsequent research led to the development of Demeton-S-methyl, first described in 1950, which was favored due to its specific properties. wikipedia.org Initially, it was used in a mixture with its O-isomer, but from 1957 onwards, the purified S-isomer was predominantly used. wikipedia.org The study of Demeton and its derivatives, including the sulfone metabolite, became an integral part of understanding the toxicology and environmental impact of this class of insecticides. Over time, due to their high toxicity to non-target organisms, the use of many organophosphates, including Demeton-S-methyl, has been restricted or banned in many countries. wikipedia.org

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₁₅O₅PS₂ herts.ac.uklgcstandards.com
Molecular Weight 262.28 g/mol lgcstandards.com
Appearance White to pale yellowish microcrystalline solid inchem.org
Boiling Point 120°C at 0.03 mm Hg inchem.org
Solubility in Water Miscible inchem.org
CAS Number 17040-19-6 chemicalbook.com

Research Findings on this compound

Research AreaFindingSource
Metabolism in Mammals In rats, following oral administration of Demeton-S-methyl, the primary metabolic pathway is oxidation to the sulfoxide and subsequently to the sulfone. nih.gov
Metabolism in Plants In plants, the thioethyl group of Demeton-S-methyl is oxidized to form the sulfoxide (oxydemeton-methyl) and the sulfone. nih.gov
Cholinesterase Inhibition Demeton-S-methyl sulfone is an inhibitor of acetylcholinesterase (AChE). herts.ac.ukinchem.org
Toxicity Considered a highly toxic organophosphorus compound. wikipedia.org
Environmental Fate It is a transformation product of Demeton-S-methyl found in environmental samples following the use of the parent insecticide. herts.ac.ukfao.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₉D₁₀O₅PS₂ B156461 Demeton-S Sulfone CAS No. 2496-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O5PS2/c1-4-12-14(9,13-5-2)15-7-8-16(10,11)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXCTQSDRPKAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042230
Record name O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate
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Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-91-5
Record name Demeton-S sulfone
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Record name Demeton-S sulfone
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Record name O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate
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Record name 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane
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Record name DEMETON-S SULFONE
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Biotransformation and Metabolic Pathways of Demeton S Sulfone

Oxidative Formation from Precursor Organophosphates

The generation of Demeton-S Sulfone in biological systems is a multi-step oxidative process originating from parent thioether organophosphates.

The primary metabolic pathway for Demeton-S-methyl involves the oxidation of its thioether side chain. nih.govwikipedia.org This biotransformation occurs in both mammals and plants. nih.govnih.gov The initial step is the oxidation to a sulfoxide (B87167), forming Oxydemeton-methyl (B133069). nih.govwikipedia.org This is followed by a second, less extensive, oxidation step where the sulfoxide is converted to the corresponding sulfone, this compound. nih.govwikipedia.org

In studies with rats administered Demeton-S-methyl, analysis of urinary metabolites confirmed this pathway. The majority of the compound was metabolized, with the parent compound being almost undetectable in urine. nih.gov Research identified the relative proportions of key metabolites, highlighting the progression from the parent compound to the sulfone.

Another significant metabolic route for Demeton-S-methyl is O-demethylation. nih.govhealthcouncil.nl This process can occur on the parent molecule as well as its oxidized metabolites, leading to the formation of O-demethyl-demeton-S-methyl, O-demethyl-methyl-S-demeton sulfoxide, and O-demethyl-methyl-S-demeton sulfone. healthcouncil.nl

Table 1: Urinary Metabolites in Male Rats 8-24 Hours After a Single Oral Dose of Demeton-S-methyl

Metabolite Percentage of Radioactivity
Oxydemeton-methyl (sulfoxide) 58%
This compound 6%
O-demethyl-demeton-S-methyl 6%
O-demethyl-methyl-S-demeton sulfoxide 6%
O-demethyl-methyl-S-demeton sulfone 4%

Data sourced from a study on Sprague-Dawley rats. healthcouncil.nl

Oxydemeton-methyl, itself a metabolite of Demeton-S-methyl and a registered insecticide, is further metabolized via oxidation to this compound. inchem.orgfao.org This conversion of the sulfoxide group to a sulfone group represents the final oxidative step in this specific metabolic sequence. inchem.org

Studies in which rats were administered Oxydemeton-methyl showed that it was rapidly absorbed and metabolized. inchem.org A significant portion was excreted in the urine unchanged, but a notable fraction was converted to this compound. inchem.org

Table 2: Urinary Metabolites in Male Rats 0-24 Hours After a Single Oral Dose of ¹⁴C-Oxydemeton-methyl

Compound Percentage of Administered Radioactivity
Unchanged Oxydemeton-methyl 65%
This compound 6%
O-demethylated metabolites 12%
Other metabolites 16%

Data from a study where male rats were given a single oral dose of 5 mg/kg. inchem.org

This compound is also a recognized metabolite of the organophosphate insecticide Disulfoton. cdc.govwikipedia.org The metabolism of Disulfoton is complex, involving several oxidative and hydrolytic pathways. cdc.gov One of the primary pathways is the oxidation of the thioether sulfur, which leads to the formation of Disulfoton sulfoxide and Disulfoton sulfone. cdc.govwikipedia.org

Concurrently, or subsequently, oxidative desulfuration of the thiono sulfur (P=S) to an oxon (P=O) can occur. cdc.gov The resulting oxygen analog of Disulfoton sulfone can then be metabolized to this compound. cdc.gov Studies in rats have identified this compound as a urinary metabolite following oral exposure to Disulfoton. cdc.gov It is believed that Disulfoton sulfone is rapidly oxidized to this compound or hydrolyzed. cdc.gov

Enzymatic Mechanisms Governing Biotransformation

The conversion of precursor compounds to this compound is facilitated by specific enzyme systems, primarily monooxygenases. Subsequent degradation involves hydrolytic enzymes.

The oxidation of the thioether group in organophosphates like Demeton-S-methyl and Disulfoton is a critical bioactivation step catalyzed by monooxygenases. nih.gov Two major enzyme superfamilies are involved: cytochrome P450 (P450) and flavin-containing monooxygenases (FMOs). nih.gov

In studies using human liver microsomes, the sulfoxidation of thioether pesticides was found to be predominantly driven by P450 enzymes, accounting for 85-90% of the activity, compared to 10-15% by FMOs. nih.gov Multiple P450 isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4, have been shown to catalyze the sulfoxidation of Disulfoton. nih.gov

While FMOs also participate in S-oxygenation, some research suggests their primary role is the conversion of the parent thioether to the sulfoxide, with no subsequent oxygenation to the sulfone. nih.gov For instance, human lung FMO2.1 can metabolize Disulfoton to its sulfoxide. nih.gov The further oxidation from sulfoxide to sulfone is more characteristic of P450-mediated reactions.

Once formed, this compound can undergo further metabolic degradation. A key pathway is the hydrolysis of the phosphate (B84403) ester linkage. nih.govcdc.gov In plants, hydrolysis of the sulfone metabolite yields dimethyl phosphate. nih.gov In mammals, hydrolysis of Disulfoton and its oxidative metabolites, including this compound, can lead to diethyl thiophosphate (DETP). cdc.govwikipedia.org

Other degradative pathways have been identified for related sulfone metabolites. For example, studies on the metabolism of Oxydemeton-methyl in laying hens identified demethyl-ODM sulfone as a major residue in various tissues and eggs. fao.org Furthermore, two sulfonic acid metabolites, 2-(ethylsulfinyl)ethanesulfonic acid and 2-(ethylsulfonyl)ethanesulfonic acid, were found, indicating cleavage of the phosphate ester and further oxidation of the side chain. fao.org Microbial degradation studies on the related Demeton-S-methyl sulfoxide have shown that cleavage of the thioester bond can occur, leading to various thiol and disulfide metabolites. nih.gov

Comparative Metabolic Studies in Non-Human Biological Systems

The biotransformation of Demeton-S-sulfone and its precursor compounds has been investigated across various biological systems. These studies are crucial for understanding the formation, persistence, and degradation of this metabolite. The primary metabolic pathway involves the oxidation of the thioether group in the parent compounds, Demeton-S and Demeton-S-methyl, to form the corresponding sulfoxide and subsequently the sulfone. wikipedia.orginchem.orgepa.gov

In laboratory animals, Demeton-S-sulfone is a known metabolite of organophosphate insecticides like Demeton-S-methyl and Oxydemeton-methyl. epa.govinchem.org Studies in rodents, particularly rats, show that the metabolic process involves the oxidation of the side chain sulfoxide group of Oxydemeton-methyl to form Demeton-S-methyl sulfone. inchem.org The metabolic pathways are consistent with the hydrolysis of the thioester, S-methylation of the free thiol, and subsequent oxidation of the sulfur. fao.org Further metabolism can occur through O-demethylation of the sulfone metabolite. epa.govinchem.org

In avian models, such as laying hens administered Oxydemeton-methyl, a related metabolite, demethyl-ODM sulfone, was identified as the major residue in eggs and various tissues including the heart, liver, and muscle. inchem.org Notably, the kidneys and gizzard contained significant levels of two sulfonic acid metabolites: 2-(ethylsulfinyl)ethanesulfonic acid and 2-(ethylsulfonyl)ethanesulfonic acid, indicating this is a key metabolic route in avian species. inchem.org

Table 1: Metabolic Profiling of Demeton-S-sulfone and Precursors in Animal Models

Animal Model Parent Compound Key Metabolites Identified Tissue/Sample Type Reference
Rat Oxydemeton-methyl (ODM) Demeton-S-methyl sulfone, O-demethyl-demeton-S-methyl sulfone, 1-(ethylsulfonyl)-2-(methylsulfinyl)ethane Urine, Faeces inchem.orgfao.org
Laying Hen Oxydemeton-methyl (ODM) Demethyl-ODM sulfone, 2-(ethylsulfinyl)ethanesulfonic acid, 2-(ethylsulfonyl)ethanesulfonic acid Eggs, Tissues (Liver, Kidney, Muscle) inchem.org

In plants, Demeton-S-sulfone is a significant metabolite of systemically applied organophosphate insecticides. wikipedia.org Following application of Demeton-S-methyl or Oxydemeton-methyl to crops, the parent compound is absorbed and undergoes oxidation. The thioether group is oxidized to form the sulfoxide (Oxydemeton-methyl) and then further oxidized to the sulfone (Demeton-S-methyl sulfone). wikipedia.orgnih.gov

Metabolism studies have been conducted on several crops. In apples treated with Demeton-S-methylsulfone, the compound was studied to understand its residue profile. inchem.orgfao.org In cabbages treated with Oxydemeton-methyl, the sulfone metabolite (M 01) was found to constitute 8% of the recovered radioactivity. inchem.org Similarly, studies on wheat treated with Demeton-S-methyl confirm the metabolic conversion to the sulfoxide and sulfone within the plant tissue. inchem.orginchem.org The formation of these more polar metabolites is a key aspect of the systemic nature of the parent insecticides.

Table 2: Biotransformation in Plant Systems

Plant System Parent Compound Applied Identified Metabolite Reference
Apples Demeton-S-methylsulfone Not specified, residue study inchem.orgfao.org
Cabbages Oxydemeton-methyl ODM sulfone (M 01) inchem.org
Wheat Demeton-S-methyl Demeton-S-methyl sulfoxide, Demeton-S-methyl sulfone inchem.orginchem.org

Microbial systems play a role in the degradation of Demeton-S-sulfone and its precursors. Studies on the biodegradation of Demeton-S-methyl sulfoxide by soil microorganisms have identified distinct metabolic pathways. The bacterium Nocardia sp. was found to metabolize the sulfoxide through pathways that led to the formation of Demeton-S-methyl sulfone and 2-(ethylsulfonyl)ethane sulfonic acid. inchem.org This demonstrates a microbial pathway for both the final oxidation to the sulfone and its subsequent degradation to a sulfonic acid derivative. inchem.org

In contrast, Pseudomonas sp. utilized different pathways, producing metabolites such as O-demethyl-demeton-S-methyl and bis[2-ethylsulfinyl)ether] disulfide, but not the sulfone. inchem.org The reduction of the sulfoxide group to a sulfide (B99878) has also been observed, potentially resulting from anaerobic microbiological activity. inchem.org The degradation of related organophosphates by soil fungi like Rhizopus japonicus further supports the capability of microbes to break down these complex molecules. epa.gov

Table 3: Microbial Metabolism of Demeton-S-methyl Precursors

Microorganism Substrate Key Degradation Products Identified Reference
Nocardia sp. Demeton-S-methyl sulfoxide Demeton-S-methyl sulfone, 2-(ethylsulfonyl)ethane sulfonic acid inchem.org
Pseudomonas sp. Demeton-S-methyl sulfoxide O-demethyl-demeton-S-methyl, bis[2-ethylsulfinyl)ether] disulfide inchem.org

Kinetic Aspects of Biotransformation in Non-Human Organisms and Systems

The kinetics of biotransformation for Demeton-S-sulfone and its parent compounds indicate rapid metabolism and excretion in animal models. Studies in rats administered Oxydemeton-methyl showed that the compound was rapidly absorbed, with concentrations in body organs peaking at 30 minutes and declining to non-detectable levels within 24 hours. inchem.org Excretion is also swift, with approximately 50-70% of an orally administered dose of Demeton being excreted within 24 hours, primarily via urine. wikipedia.org More specifically, about 92% of the administered radioactivity from labeled Oxydemeton-methyl was recovered in the urine of rats within just eight hours. inchem.org The urinary elimination half-life for Demeton-S-methyl in rats has been reported to be 2-3 hours during the initial 24-hour period. inchem.org

In soil, the degradation of the parent compound Demeton-S-methyl can be rapid, largely due to microbial action. In one study, the half-life of Demeton-S-methyl was approximately 5 hours in non-sterile soil, compared to 70 hours in a sterile control, highlighting the kinetic importance of microbial degradation. inchem.org The rate of metabolism is generally observed to be faster in mammals than in insects, and subsequently faster in insects than in plants. wikipedia.org

Environmental Fate and Degradation Mechanisms of Demeton S Sulfone

Abiotic Transformation Processes

Abiotic degradation pathways, including hydrolysis, photolysis, and oxidation, play a pivotal role in the environmental persistence of Demeton-S-sulfone. These non-biological processes can significantly influence the concentration and form of the compound in soil and water systems.

Hydrolytic Degradation Kinetics and pH Influence

For instance, at 22°C, the hydrolysis half-life of Demeton-S-methyl is 63 days at pH 4, 56 days at pH 7, and decreases significantly to 8 days at pH 9. nih.gov At a higher temperature of 70°C, 50% hydrolysis of Demeton-S-methyl is achieved in 4.9 hours at pH 3 and in a much shorter time of 1.25 hours at pH 9. nih.gov This indicates that the rate of hydrolysis is substantially accelerated under alkaline conditions. Given the structural similarities, it is anticipated that Demeton-S-sulfone would exhibit a comparable trend of increased hydrolysis rates at higher pH values.

Hydrolysis Half-life of Demeton-S-methyl at 22°C

pH Half-life (days)
4 63
7 56
9 8

Data sourced from PubChem CID 13526 nih.gov

Time for 50% Hydrolysis of Demeton-S-methyl at 70°C

pH Time (hours)
3 4.9
9 1.25

Data sourced from PubChem CID 13526 nih.gov

Photolytic Degradation Pathways (Direct and Sensitized Photolysis)

Photolytic degradation, the breakdown of compounds by light, can occur through direct absorption of light energy or via sensitization by other molecules in the environment. For Demeton-S-methyl, studies have shown that it does not possess strong absorption bands in the sunlight spectrum (beyond 247 nm), suggesting that direct photolysis is not a significant degradation pathway. nih.gov However, the presence of substances like humic acids can facilitate indirect or sensitized photolysis. nih.gov

While specific studies on the photolytic degradation of Demeton-S-sulfone are limited, the principles of photochemistry suggest that its photolytic behavior would be influenced by its own absorption spectrum and the presence of photosensitizing agents in the environment. nih.gov

Oxidation in Aquatic and Atmospheric Compartments

Oxidation is a primary transformation pathway for Demeton-S-methyl, leading to the formation of its sulfoxide (B87167) and subsequently the more stable Demeton-S-sulfone. nih.govwikipedia.org This oxidation of the thioether group is a critical step in the metabolism of the parent compound in various organisms and in the environment. acs.orgmdpi.com

In the atmosphere, the vapor-phase of Demeton-S-methyl is susceptible to degradation by photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 8 hours. nih.gov This suggests that atmospheric oxidation is a relatively rapid process for the precursor compound. While specific data on the further oxidation of Demeton-S-sulfone in aquatic and atmospheric compartments is scarce, its sulfone group represents a higher oxidation state, which may influence its subsequent reactivity. Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals are known to be effective in degrading various organic pollutants in water and could potentially contribute to the degradation of Demeton-S-sulfone. mdpi.com

Biotic Transformation in Environmental Matrices

Microbial activity is a key driver in the breakdown of organic contaminants in soil and water. The biodegradation of Demeton-S-sulfone is an important process that determines its persistence and potential for accumulation in the environment.

Microbial Degradation in Soil and Water Systems

Demeton-S-methyl, the parent compound of Demeton-S-sulfone, is not considered persistent in soil systems and is rapidly broken down. waterquality.gov.au While very little data is available specifically for the environmental fate of Demeton-S-sulfone, studies on related compounds provide strong indications of its potential for microbial degradation. herts.ac.ukfao.org

Research on the microbial degradation of Demeton-S-methyl sulfoxide, an intermediate in the formation of the sulfone, has shown that it can be metabolized by soil microorganisms. acs.org In a study on the fate of oxydemeton-methyl (B133069) (the sulfoxide) in sandy loam soil, major degradation products identified included demethyl-ODM sulfone and sulfonic acids. fao.org This demonstrates that the sulfoxide is susceptible to further microbial transformation, suggesting that the sulfone would also be a substrate for microbial enzymes. The principal reactions involved in the microbial degradation of organophosphorus compounds are hydrolysis and oxidation. oup.com

Identification of Microbial Species Involved in Biodegradation (e.g., Pseudomonas, Nocardia)

Specific microbial species have been identified as capable of degrading related organophosphate compounds. Notably, a study on the degradation of Demeton-S-methyl sulfoxide identified metabolites formed by the action of Pseudomonas putida and Nocardia sp.. acs.org Pseudomonas species are well-known for their diverse metabolic capabilities and have been implicated in the degradation of a wide range of pesticides. mdpi.comnih.gov Similarly, Nocardia species have been shown to have the ability to decompose various aromatic and aliphatic compounds. nih.gov

The degradation of Demeton-S-methyl sulfoxide by Pseudomonas putida 1453 resulted in the cleavage of the thioester bond, forming products such as 2-(ethylsulfinyl)ethanethiol and bis[2-(ethylsulfinyl)ethyl]disulfide. acs.org Nocardia sp. DSM 43252 transformed the sulfoxide into compounds including bis[2-(ethylsulfonyl)ethyl] disulfide and bis[2-(ethylsulfonyl)ethyl] sulfide (B99878). acs.org These findings strongly suggest that these and other soil microorganisms possess the enzymatic machinery necessary to break down the core structure of Demeton-S-sulfone.

Persistence and Dissipation Rates in Varied Environmental Compartments

Persistence, often measured by a compound's half-life (DT₅₀), is a key indicator of its potential for long-term environmental impact. Demeton-S sulfone is a degradation product of Demeton-S and is generally considered to be more persistent in the environment than the parent compound. nih.govhpc-standards.com

Specific field or laboratory DT₅₀ values for this compound in soil and water are not well-documented. herts.ac.uk However, studies on the parent compounds provide context. In one laboratory study, the parent Demeton-S-methyl was found to degrade very rapidly, with none detected one day after application under aerobic conditions. nih.gov Another study on the related compound Oxydemeton-methyl (the sulfoxide) found a rapid degradation half-life of 3.5 days under anaerobic aquatic conditions. regulations.gov This same study noted that its corresponding sulfone metabolite was minor and formed slowly. regulations.gov The rapid degradation of the parent compounds into their sulfoxide and sulfone metabolites suggests that the persistence of the metabolites themselves is the greater environmental concern. The sulfone form is typically the most stable and persistent of these metabolites.

Table 3: Environmental Persistence Data for Related Compounds

CompoundEnvironmental CompartmentHalf-Life (DT₅₀)ConditionsSource
Demeton-S-methyl Soil< 1 dayAerobic, Laboratory nih.gov
Oxydemeton-methyl Water/Sediment3.5 daysAnaerobic, Aquatic regulations.gov
This compound Soil/WaterData not available- herts.ac.ukherts.ac.uk

This table includes data for parent/related compounds to provide context due to the lack of specific data for this compound.

Advanced Analytical Methodologies for Demeton S Sulfone Research

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical initial step to isolate Demeton-S Sulfone from complex matrices and remove interfering substances. Various extraction and cleanup techniques are employed depending on the sample type.

QuEChERS-based Methodologies for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation approach for the analysis of pesticide residues, including this compound, in complex matrices like fruits, vegetables, and grains. obrnutafaza.hrlcms.czresearchgate.nethplc.euinterchim.fr This method typically involves extracting the homogenized sample with an organic solvent, such as acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). obrnutafaza.hrinterchim.frnih.govlcms.cz The d-SPE step often utilizes sorbents like primary-secondary amine (PSA) to remove sugars and organic acids, and sometimes graphitized carbon black (GCB) to remove pigments like chlorophyll. obrnutafaza.hrwaters.comiaea.org Modifications to the QuEChERS method, such as sequential extractions and extended extraction times, have been explored to enhance the recovery of incurred pesticides which may be more tightly bound within the plant matrix compared to spiked residues. eurl-pesticides.eu For dry commodities like cereals or tea, the addition of water prior to extraction is necessary to improve the extraction efficiency. iaea.org

Optimized Solvent Extraction and Multi-Stage Cleanup Procedures (e.g., GPC, SPE, PSA, Graphitized Carbon Columns)

Beyond QuEChERS, other solvent extraction methods coupled with multi-stage cleanup procedures are employed for this compound analysis, particularly for matrices with high fat content or other significant interferences. Solvent extraction commonly uses solvents like acetone, ethyl acetate, or acetonitrile. caa.go.jpresearchgate.netnih.gov

Cleanup procedures are essential to reduce matrix effects and improve the sensitivity and accuracy of the analysis. Gel Permeation Chromatography (GPC) is a technique used for the cleanup of extracts, particularly for samples with high lipid content, by separating analytes based on size. fao.orgiaea.orgresearchgate.netnemi.gov Solid Phase Extraction (SPE) is another common cleanup technique, utilizing various sorbents in cartridge or dispersive formats to retain or elute specific compounds. fao.orgwaters.comresearchgate.net PSA and graphitized carbon columns are frequently used SPE sorbents. waters.comiaea.orgcaa.go.jpresearchgate.net PSA is effective for removing polar interferences, while graphitized carbon is useful for retaining planar molecules and pigments. waters.comiaea.org However, caution is advised with GCB as it can potentially reduce the recovery of very non-polar or planar aromatic pesticides if used in excess. waters.com Multi-cartridge systems combining different SPE sorbents have also been developed for efficient, single-step extraction and cleanup from complex matrices like vegetable oils. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are vital for separating this compound from other compounds in the sample extract before detection.

Gas Chromatography (GC) Applications with Selective Detectors (e.g., FPD)

Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile compounds like this compound. fao.orgresearchgate.netcaa.go.jpfishersci.dk Flame Photometric Detectors (FPD), particularly those selective for phosphorus (FPD-P), are commonly coupled with GC for the sensitive detection of organophosphorus pesticides, including this compound, due to the presence of phosphorus in its structure. fao.orgiaea.orgnemi.govresearchgate.net GC-FPD methods have been applied for the determination of this compound in various matrices, although challenges with recovery have been noted in some complex samples like vegetable oils. researchgate.net

Liquid Chromatography (LC) Techniques (e.g., HPLC, UHPLC) for Polar Metabolites

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is extensively used for the separation of this compound, especially when analyzing polar metabolites or in multi-residue methods that include compounds with a wide range of polarities. sigmaaldrich.cnlcms.czhplc.eunih.govcaa.go.jpeurl-pesticides.euthermofisher.commac-mod.comthermofisher.com LC is often coupled with mass spectrometry (LC-MS) for detection. sigmaaldrich.cnlcms.czhplc.eunih.govcaa.go.jpeurl-pesticides.euthermofisher.commac-mod.comthermofisher.com UHPLC systems offer faster separation times and improved peak resolution compared to traditional HPLC, which is advantageous for high-throughput analysis of multiple pesticide residues. hplc.euthermofisher.comthermofisher.com The choice of LC column and mobile phase composition is optimized to achieve efficient separation of this compound and other target analytes. hplc.eunih.govthermofisher.commac-mod.com

Mass Spectrometric Detection and Structural Elucidation

Mass Spectrometry (MS) is a powerful and selective detection technique commonly coupled with both GC and LC for the analysis of this compound. fao.orgsigmaaldrich.cnlcms.czresearchgate.nethplc.eunih.govlcms.czcaa.go.jpresearchgate.neteurl-pesticides.euthermofisher.commac-mod.comthermofisher.comnih.govnih.govresearchgate.net Tandem Mass Spectrometry (MS/MS), particularly using triple quadrupole (QQQ) instruments operating in selected reaction monitoring (MRM or SRM) mode, provides high sensitivity and specificity for the detection and quantification of this compound in complex matrices. sigmaaldrich.cnlcms.czhplc.eunih.govlcms.czcaa.go.jpeurl-pesticides.euthermofisher.commac-mod.comthermofisher.comnih.gov LC-MS/MS and GC-MS/MS methods are widely applied for multi-residue pesticide analysis, including this compound. sigmaaldrich.cnlcms.czresearchgate.nethplc.eunih.govlcms.czthermofisher.commac-mod.comthermofisher.com

Mass spectrometric detection allows for the identification of this compound based on its characteristic mass-to-charge ratio (m/z) and fragmentation pattern. nih.govnih.gov Structural elucidation can be further supported by comparing the obtained mass spectra with authentic standards or spectral libraries. fao.orgnih.govnih.gov For example, PubChem provides computed and experimental properties, including mass spectral data, for this compound. nih.govnih.gov The use of internal standards and matrix-matched calibration curves in conjunction with MS detection helps to improve the accuracy and reliability of the quantitative analysis. hplc.eunih.goveurl-pesticides.eu

Tandem Mass Spectrometry (MS/MS) for Quantification and Confirmation (e.g., QqQ-MS/MS, ESI-SIM)

Tandem mass spectrometry (MS/MS), especially using triple quadrupole (QqQ) instruments, coupled with liquid chromatography (LC) is a preferred technique for the sensitive and selective analysis of Demeton-S-sulfone in environmental and food matrices. lcms.czperkinelmer.com LC-ESI-MS/MS allows for the identification and quantification of polar and thermally labile pesticides and their metabolites at low levels. lcms.cz

Electrospray ionization (ESI) is commonly used in conjunction with LC-MS/MS for the analysis of Demeton-S-sulfone. researchgate.net Selected Ion Monitoring (SIM) mode in LC-MS can be used for the determination of Demeton-S-methylsulfone in agricultural products. researchgate.net Multiple Reaction Monitoring (MRM) is applied in LC-MS/MS, where two product ions are typically selected for quantification and confirmation of the target analyte. nih.gov For Demeton-S-methyl-sulfone, common MRM transitions have been identified, such as 263.0 > 169 and 263.0 > 109. lcms.czshimadzu.comulpgc.es The use of MRM transitions provides high selectivity and sensitivity for trace analysis. perkinelmer.comshimadzu.com

High-Resolution Mass Spectrometry for Comprehensive Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass analyzers, offers high mass accuracy and resolution, which are beneficial for comprehensive screening and identification of a wide range of contaminants, including pesticides and their metabolites like Demeton-S-sulfone. thermofisher.comnih.gov HRMS allows for accurate mass measurements, typically below 5 ppm, which helps minimize interferences from co-eluting matrix components and improves confidence in compound identification and confirmation. thermofisher.com

While tandem quadrupole MS/MS is primarily used for targeted quantification, HRMS in full scan or data-independent acquisition modes provides the capability for retrospective analysis and comprehensive screening, which can be valuable for identifying unexpected metabolites or transformation products of Demeton-S-sulfone. thermofisher.comnih.gov HRMS confirmation can be achieved by monitoring multiple ions, including the precursor ion and fragment ions, with high mass accuracy. nih.gov

Method Validation and Quality Assurance in Research

Rigorous method validation is crucial in research to ensure the reliability and accuracy of analytical results for Demeton-S-sulfone. researchgate.net Validation parameters typically assessed include linearity, sensitivity, accuracy, precision, and the evaluation of matrix effects. researchgate.netmdpi.com

Linearity, Sensitivity (Limit of Detection, Limit of Quantitation)

Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. europa.eu For Demeton-S-sulfone analysis, linearity is typically evaluated using calibration curves prepared in solvent or matrix-matched standards. mdpi.comresearchgate.netnih.gov A coefficient of determination (R²) greater than 0.990 or 0.995 is generally considered acceptable for linearity. shimadzu.commdpi.comnih.gov

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). europa.eueurachem.org The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. europa.eueurachem.org LODs and LOQs for Demeton-S-sulfone vary depending on the matrix and the specific analytical method used, but research often aims for low LOQs to meet regulatory requirements or research objectives. shimadzu.commdpi.comnih.govresearchgate.net For mass spectrometric systems, ions used for quantitation should typically have a signal-to-noise ratio of at least 10:1. usda.gov

Here is a table summarizing some reported linearity and sensitivity data for Demeton-S-sulfone:

Matrix Linearity Range (µg/L or µg/kg) LOQ (µg/kg) LOD (µg/kg) Reference
Processed Fruits/Vegetables 0.5 - 100 µg/L > 0.990 Not specified Not specified lcms.cz
Citrus Fruits (Mandarin/Grapefruit) 0.5 - 50 µg/L or 0.0005 - 0.05 µg/mL > 0.990 0.001 - 0.01 Not specified mdpi.com
Rice 5 - 50 or 5 - 60 µg/L 0.9691–0.998 5 Not specified nih.gov
Various Food Extracts 0.5 - 200 ppb (µg/kg) > 0.997 < 0.01 < 0.001 shimadzu.com
Agro-products Not specified > 0.9919 1 0.01 - 1.68 researchgate.net

Accuracy, Precision, and Reproducibility Assessment

Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies where blank samples are spiked with known concentrations of the analyte. europa.eu Precision describes the agreement between a series of measurements of the same homogeneous sample and is typically expressed as relative standard deviation (RSD). europa.eu Repeatability (intra-laboratory precision under the same conditions) and reproducibility (precision between laboratories) are evaluated. europa.eu

Acceptable recovery rates for pesticide residue analysis in research are often within the range of 70-120%, with RSD values typically below 20%. mdpi.comeurl-pesticides.eushimadzu.comnih.gov Studies on Demeton-S-methylsulfone have reported mean recoveries within or close to this range and acceptable RSD values, demonstrating the accuracy and precision of the developed methods. researchgate.netmdpi.comnih.govresearchgate.neteurl-pesticides.eunih.gov

Here is a table illustrating some reported recovery and precision data for Demeton-S-sulfone:

Matrix Spiking Level (µg/g or mg/kg) Mean Recovery (%) RSD (%) Reference
Agricultural Products 0.05 µg/g 73.8 - 102.5 ≤ 5.7 researchgate.net
Dry White Beans 0.010 mg/kg 106 0 eurl-pesticides.eu
Citrus Fruits (Mandarin/Grapefruit) Low spiking levels (1, 2.5, 5, or 10 mg/kg), High spiking level 70.4 - 119.9 (Mandarin), 70.3 - 119.8 (Grapefruit) ≤ 20 mdpi.com
Agro-products Three fortification levels 71.3 - 114.4 < 16 researchgate.net
Mealworms Not specified 71.2 11.0 nih.gov
Rice 5, 10, and 50 µg/kg Not specified (Range 77.1-111.5 for 155 pesticides) Not specified nih.gov

Evaluation of Matrix Effects and Strategies for Compensation

Matrix effects, caused by co-extractives from the sample matrix interfering with the ionization of the analyte in mass spectrometry, can significantly affect the accuracy of results. mdpi.comshimadzu.comshimadzu.com These effects can lead to signal suppression or enhancement. mdpi.comshimadzu.com

Research on Demeton-S-sulfone analysis often involves evaluating matrix effects by comparing the response of standards prepared in solvent to those prepared in matrix-matched extracts. mdpi.comresearchgate.netshimadzu.comshimadzu.com Matrix effects are typically expressed as a percentage. researchgate.neteurl-pesticides.eu Values between -20% and 20% are often considered indicative of a soft or negligible matrix effect, while values outside this range suggest moderate to strong effects. mdpi.comeurl-pesticides.eu

Strategies for compensating matrix effects in Demeton-S-sulfone analysis include using matrix-matched calibration standards, which is a common and relatively simple approach. mdpi.comresearchgate.netshimadzu.com This involves preparing calibration standards in blank matrix extract to mimic the sample matrix composition. mdpi.comshimadzu.com Dilution of the sample extract can also help to reduce matrix effects. mdpi.com

Application in Environmental and Agricultural Residue Monitoring (Research-Oriented, not Regulatory Compliance)

Demeton-S-sulfone is a metabolite of concern in environmental and agricultural contexts due to the use of its parent compounds as insecticides. herts.ac.ukfao.org Research focuses on developing and applying analytical methods for monitoring its presence in various matrices, including agricultural products and environmental samples like soil and water. lcms.czresearchgate.netnih.govulpgc.esmdpi.comresearchgate.net

Studies have investigated the simultaneous determination of Demeton-S-methyl, oxydemeton-methyl (B133069), and Demeton-S-methylsulfone in agricultural products using LC-MS. researchgate.netjst.go.jp Multi-residue methods employing LC-MS/MS have been developed and validated for the analysis of hundreds of pesticides, including Demeton-S-sulfone, in matrices such as fruits, vegetables, cereals, and even edible insects. lcms.czshimadzu.commdpi.comnih.govnih.gov These research efforts aim to develop sensitive and efficient methods for monitoring trace levels of these compounds. researchgate.net

Environmental monitoring research also includes the analysis of Demeton-S-methyl-sulfone in soil and water samples. ulpgc.esnih.gov QuEChERS-based extraction methods coupled with LC-MS/MS and GC-MS/MS have been applied for the simultaneous environmental monitoring of numerous pesticide residues, including Demeton-S-methyl-sulfone, in agricultural soils. ulpgc.es Research in this area contributes to understanding the persistence and distribution of Demeton-S-sulfone in the environment.

Mechanistic Biochemical Studies of Demeton S Sulfone in Non Human Systems

Cholinesterase Inhibition Kinetics in Vitro and In Vivo (Non-Human Models)

The inhibitory action of Demeton-S-sulfone on cholinesterase has been examined in both laboratory (in vitro) and whole-organism (in vivo) settings, revealing its potency as an enzyme inhibitor.

Specific kinetic studies detailing the binding and dissociation constants (such as k_on, k_off, and K_i) for Demeton-S-sulfone are not extensively detailed in publicly available literature. However, research on the related compound, Demeton-S-methyl, provides insight into the complex interactions typical for this class of organophosphates. For Demeton-S-methyl, kinetic models have been developed that account for simultaneous inhibition, spontaneous reactivation, and "aging" of the inhibited enzyme. nih.gov One study determined the second-order rate constant of inhibition (k_i) for Demeton-S-methyl with human acetylcholinesterase to be 0.0422 µM⁻¹ min⁻¹, with a spontaneous reactivation constant (k_s) of 0.0202 min⁻¹ and an aging constant (k_g) of 0.0043 min⁻¹. nih.gov

For Demeton-S-methyl sulfone, a study using electric eel acetylcholinesterase (AChE) immobilized on electrospun nanofibers found that the inhibited enzyme exhibited nearly identical inhibition characteristics to the free enzyme, suggesting the immobilization medium did not significantly alter the fundamental inhibitory interaction. researchgate.netnih.gov This implies that the core mechanism of binding and inhibition is a direct interaction between the sulfone compound and the enzyme's active site.

Research has demonstrated that the sensitivity of cholinesterase to organophosphates can vary between different species. mdpi.com In vivo studies on rats have provided specific data on the effects of Demeton-S-methyl sulfone. In a 90-day study, rats were administered the compound in their diet at various concentrations. Significant inhibition of plasma, red blood cell (RBC), and brain cholinesterase activity was observed at concentrations of 10 ppm and 50 ppm. inchem.org The no-observed-adverse-effect level (NOAEL) for brain cholinesterase activity inhibition in this study was determined to be 1 ppm in the diet, which was equal to 0.036 mg/kg of body weight per day. inchem.org

Another study in rats where Demeton-S-methyl sulfone was administered in drinking water for two years established a NOAEL for brain cholinesterase activity at 1 ppm. inchem.org These findings highlight the dose-dependent nature of the inhibition in a mammalian model.

Table 1: In Vivo Cholinesterase Inhibition in Rats by Demeton-S-Methyl Sulfone (90-Day Study)

Concentration in Diet (ppm)Effect on Male Brain ChE ActivityEffect on Female Brain ChE ActivityEffect on Male RBC ChE ActivityEffect on Female RBC ChE Activity
1No Adverse EffectNo Adverse EffectNot ReportedNot Reported
1025% ReductionNo Significant Reduction25-35% Reduction30-45% Reduction
5064% Reduction15% Reduction80-90% Reduction55-65% Reduction

Molecular Basis of Biochemical Interactions

The interaction between Demeton-S-sulfone and cholinesterase occurs at a molecular level, involving a specific chemical reaction that deactivates the enzyme.

The primary mechanism of action for organophosphate inhibitors like Demeton-S-sulfone is the phosphorylation of the serine hydroxyl group located at the esteratic site within the cholinesterase active center. who.intnih.gov This process forms a stable, covalent phosphorus-enzyme bond. who.int The resulting phosphorylated enzyme is unable to perform its normal function of hydrolyzing the neurotransmitter acetylcholine (B1216132), leading to an accumulation of acetylcholine at nerve synapses and subsequent disruption of nerve signal transmission. wikipedia.orguni.lu

Mass spectrometry analysis of butyrylcholinesterase inhibited by the related compound Demeton-S-methyl identified a monomethoxyphosphorylated-serine adduct. nih.gov This confirms the phosphorylation of the serine residue in the active site as the key molecular event. Given the structural similarity, a comparable phosphorylation reaction is the basis for inhibition by Demeton-S-sulfone.

The toxicity of organophosphates is directly linked to their chemical structure, which dictates their ability to phosphorylate the cholinesterase enzyme. bahrainmedicalbulletin.com The conversion of the parent compound, Demeton-S, which contains a thioether group, into its sulfoxide (B87167) and sulfone metabolites is a critical "bioactivation" step. nih.govinchem.org The oxidation to the sulfone group (-SO₂-) significantly increases the electrophilicity of the phosphorus atom. This enhanced positive charge on the phosphorus atom makes it a more potent target for the nucleophilic attack by the serine hydroxyl group in the enzyme's active site, thereby increasing the rate and efficacy of phosphorylation and making the sulfone a more powerful inhibitor than its precursor. inchem.org

Comparative Mechanistic Studies with Related Organophosphates and Metabolites

Comparing the inhibitory activity of Demeton-S-sulfone with its parent compounds and related metabolites provides valuable insight into its relative potency. In a preliminary study with rats, Demeton-S-methyl sulfone and its corresponding sulfoxide were administered in the diet for eight days. inchem.org The results showed that both compounds caused a similar degree of cholinesterase activity depression in plasma and red blood cells after four days of feeding, indicating comparable in vivo inhibitory potency under those experimental conditions. inchem.org

However, studies comparing the I₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) of Demeton-S-methyl and its sulfoxide metabolite (Oxydemeton-methyl) on rat brain cholinesterase have shown substantial differences. One report indicated I₅₀ values of 9.52 x 10⁻⁵ M for Demeton-S-methyl and 1.43 x 10⁻³ M for the sulfoxide, suggesting that the parent S-methyl compound is a more potent direct inhibitor of rat brain cholinesterase than its sulfoxide metabolite. inchem.org This highlights that the relative potency can differ depending on the specific enzyme source and the metabolite .

Table 2: Comparative I₅₀ Values for Demeton-S-Methyl and its Sulfoxide Metabolite

CompoundEnzyme SourceI₅₀ Value (M)Reference
Demeton-S-methylRat Brain Cholinesterase9.52 x 10⁻⁵ inchem.org
Demeton-S-methyl sulfoxide (Oxydemeton-methyl)Rat Brain Cholinesterase1.43 x 10⁻³ inchem.org
Demeton-S-methylSheep RBC Cholinesterase6.5 x 10⁻⁵ inchem.org
Demeton-S-methyl sulfoxide (Oxydemeton-methyl)Sheep RBC Cholinesterase4.1 x 10⁻⁵ inchem.org

Broader Academic Implications and Future Research Directions

Integration of Omics Technologies in Biotransformation and Environmental Fate Research

The elucidation of the biotransformation pathways of pesticides and their metabolites is crucial for a comprehensive environmental risk assessment. Modern "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to achieve this. nih.gov For compounds like Demeton-S-sulfone, these technologies can provide unprecedented insight into the microbial genes and enzymes responsible for its degradation. nih.govkoreascience.kr

By analyzing the genomes of microorganisms from contaminated sites, researchers can identify potential catabolic genes involved in the breakdown of organophosphate compounds. nih.gov Transcriptomics can then reveal which of these genes are actively expressed in the presence of Demeton-S-sulfone, while proteomics can identify the specific enzymes carrying out the biotransformation. nih.gov Furthermore, metabolomics can help in identifying the cascade of intermediate metabolites produced during the degradation process, offering a complete picture of the degradation pathway. nih.gov The integration of these omics approaches is essential for understanding the microbial metabolism and physiological responses to pesticide exposure. nih.gov This knowledge is foundational for developing enhanced bioremediation techniques and for predicting the environmental persistence of such compounds. nih.gov

Advanced Computational Modeling for Environmental Fate and Degradation Pathway Prediction

Computational models are indispensable tools for predicting the environmental fate and transport of pesticides and their transformation products. mdpi.com For metabolites like Demeton-S-sulfone, where experimental data may be limited, models such as the Soil and Water Assessment Tool (SWAT) and the Pesticide Root Zone Model (PRZM) can simulate their behavior in various environmental compartments. mdpi.comscience.gov Recent advancements in these models, like SWAT+, now allow for the simulation of the formation and transport of pesticide metabolites, providing a more realistic assessment of their potential to contaminate surface and groundwater. mdpi.com

Moreover, expert systems and quantitative structure-activity relationship (QSAR) models are being developed to predict the degradation pathways and ecotoxicological effects of transformation products in the absence of extensive experimental data. researchgate.netwhiterose.ac.uk While these models are continually improving, there is a need for further development and validation to increase the accuracy of predictions for a wider range of chemical structures, including sulfone metabolites. whiterose.ac.uk The goal is to develop pragmatic and reliable in-silico tools that can prioritize high-risk metabolites and guide targeted laboratory and field studies. researchgate.net

Development of Novel Bioremediation Strategies for Contaminated Environments

The contamination of soil and water with persistent and toxic pesticide residues necessitates the development of effective and environmentally sound remediation technologies. nih.gov Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade pollutants, is a promising approach for organophosphate-contaminated sites. koreascience.krresearchgate.netmbl.or.kr Research in this area focuses on several key strategies:

Bioaugmentation and Biostimulation: This involves either introducing specialized microorganisms with known degradative capabilities into a contaminated environment (bioaugmentation) or stimulating the activity of indigenous microbial populations by adding nutrients and optimizing environmental conditions (biostimulation). epa.gov

Enzymatic Remediation: The use of isolated and purified enzymes, such as organophosphate hydrolases, can offer a more targeted and efficient degradation of specific pollutants without the need to introduce whole organisms into the environment. nih.govmbl.or.kr These enzymes can be immobilized on various carriers to enhance their stability and reusability. mdpi.com

Phytoremediation: This strategy employs plants to remove, degrade, or contain environmental contaminants. Certain plant species can take up and metabolize pesticides and their byproducts, offering a cost-effective and aesthetically pleasing remediation option for large, low-level contamination areas. epa.gov

For a compound as toxic as Demeton-S-sulfone, developing robust bioremediation techniques is of high importance. Future research should focus on identifying and engineering microbes or enzymes with high specificity and efficiency for its degradation. koreascience.krnih.gov

Understanding Complex Environmental Contaminant Interactions and Cascades Involving Demeton-S Sulfone

Pesticides and their metabolites rarely exist in isolation in the environment. They are often part of a complex mixture of other agrochemicals, industrial pollutants, and their respective degradation products. Understanding the interactions and cascade effects within these chemical cocktails is a major challenge in environmental toxicology. The presence of one contaminant can influence the transformation, transport, and toxicity of another.

Design of Sustainable Agro-chemical Alternatives Informed by Degradation Pathways

The study of the environmental fate of older, more hazardous pesticides like those that form Demeton-S-sulfone can provide valuable lessons for the design of new, more sustainable agrochemicals. mdpi.com By understanding the chemical structures and properties that lead to the formation of persistent and toxic metabolites, chemists can design new active ingredients that degrade more readily into benign substances. mdpi.comresearchgate.net

This "benign by design" approach aims to create pesticides that are effective against target pests but have a minimal and short-lived impact on the environment. acs.org Key to this is a thorough understanding of metabolic and environmental degradation pathways. For example, designing molecules that are more susceptible to microbial cleavage at specific points can prevent the formation of recalcitrant intermediates. The insights gained from the persistence of the sulfone moiety in Demeton-S-sulfone can inform the development of future pesticides that avoid such problematic chemical transformations. This proactive approach is a cornerstone of green chemistry and sustainable agriculture. mdpi.com

Identification of Knowledge Gaps in Environmental Fate and Ecotoxicological Data

A significant challenge in the risk assessment of many pesticide metabolites, including Demeton-S-sulfone, is the lack of comprehensive data on their environmental fate and ecotoxicology. regulations.gov While the parent compounds are often extensively studied for regulatory approval, their degradation products can be overlooked. epa.gov

For Demeton-S-sulfone, specific knowledge gaps include:

Research AreaSpecific Knowledge Gap
Environmental Fate Limited data on its persistence in different soil types and aquatic systems under various environmental conditions.
Lack of information on its mobility and potential for leaching into groundwater.
Incomplete understanding of its atmospheric fate and potential for long-range transport.
Ecotoxicology Scarcity of data on its chronic toxicity to a wide range of non-target terrestrial and aquatic organisms.
Insufficient information on its potential for bioaccumulation and biomagnification in food webs.
Limited understanding of its sublethal effects on wildlife, such as impacts on reproduction and behavior.

Addressing these data gaps is crucial for a complete and accurate environmental risk assessment. regulations.govepa.gov Targeted research efforts are needed to generate the necessary experimental data to fill these voids, which will, in turn, improve the accuracy of predictive models and inform regulatory decisions.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Demeton-S Sulfone in environmental samples?

  • Methodology : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Optimize chromatographic separation using a C18 column (e.g., 2.1 × 100 mm, 3.5 µm) with a gradient of 0.1% formic acid in water and acetonitrile. Calibrate using certified reference standards (e.g., NIST SRM 290.337 Da) and validate detection limits (e.g., LOQ < 0.1 µg/L) .
  • Data Considerations : Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 291.0445 for [M+H]+) and fragmentation patterns consistent with sulfone derivatives .

Q. How can researchers distinguish this compound from its metabolites or structural analogs (e.g., Demeton-S Sulfoxide)?

  • Methodology : Employ gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for sulfur-containing fragments. Compare retention indices and spectral libraries (e.g., NIST 2023 database). For differentiation, analyze oxidation states via nuclear magnetic resonance (NMR) , focusing on sulfone (-SO2) versus sulfoxide (-SO) chemical shifts in ¹H and ¹³C spectra .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound in soil-water systems?

  • Methodology : Conduct microcosm studies under controlled conditions (e.g., aerobic/anaerobic, pH 5–9). Use isotopically labeled ¹³C-Demeton-S Sulfone to track degradation pathways via stable isotope probing (SIP) . Quantify metabolites (e.g., oxon-sulfone) via LC-HRMS and correlate degradation rates with microbial community shifts (16S rRNA sequencing) .
  • Data Contradictions : Address discrepancies in half-life estimates by standardizing soil organic matter content and moisture levels across studies .

Q. How can conflicting toxicological data on this compound’s acetylcholinesterase inhibition be resolved?

  • Methodology : Perform in vitro assays using human recombinant AChE (hrAChE) with strict controls for pH (7.4 ± 0.2) and temperature (37°C). Compare inhibition constants (Ki) across studies using meta-analysis frameworks (e.g., PRISMA guidelines) to account for variability in enzyme sources and assay protocols .
  • Advanced Validation : Cross-reference in silico molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities at the AChE active site, correlating with experimental IC50 values .

Q. What strategies improve the recovery of this compound from complex matrices (e.g., biological tissues) during extraction?

  • Methodology : Optimize QuEChERS-based extraction (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile and dispersive solid-phase cleanup (e.g., MgSO4, PSA). Validate recovery rates (≥85%) via spike-and-recovery experiments at 10–1000 ng/g concentrations. Use matrix-matched calibration to correct for ion suppression/enhancement in MS detection .

Methodological Guidance for Data Management

Q. How should researchers document and archive spectral data for this compound to ensure reproducibility?

  • Best Practices : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw MS/MS spectra in public repositories (e.g., MassIVE) with metadata on collision energies and instrument parameters. Include IUPAC InChIKey (VMXCTQSDRPKAOC-UHFFFAOYSA-N) and CAS RN (2496-91-5) in all datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.